molecular formula C21H21N5 B14512358 N,N-Dimethyl-4-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}aniline CAS No. 62732-23-4

N,N-Dimethyl-4-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}aniline

Katalognummer: B14512358
CAS-Nummer: 62732-23-4
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: ARAPGVITTOXPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is an organic compound with the molecular formula C20H19N5. It is a complex molecule that features multiple functional groups, including dimethylamino, phenylazo, and phenylhydrazinylidene groups. This compound is known for its vibrant color and is often used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline typically involves the reaction of N,N-dimethylaniline with diazonium salts. The process begins with the formation of a diazonium salt from aniline derivatives, which is then coupled with N,N-dimethylaniline under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, participate in redox reactions, and undergo photochemical transformations. These interactions are mediated by the functional groups present in the molecule, which can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in multiple types of chemical reactions and its vibrant color make it valuable in various applications .

Eigenschaften

CAS-Nummer

62732-23-4

Molekularformel

C21H21N5

Molekulargewicht

343.4 g/mol

IUPAC-Name

N'-anilino-4-(dimethylamino)-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C21H21N5/c1-26(2)20-15-13-17(14-16-20)21(24-22-18-9-5-3-6-10-18)25-23-19-11-7-4-8-12-19/h3-16,22H,1-2H3

InChI-Schlüssel

ARAPGVITTOXPHT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.